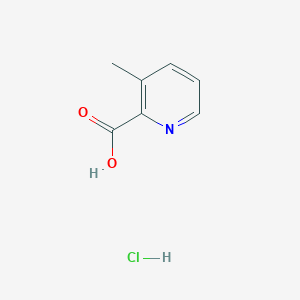

3-Methylpicolinic acid hydrochloride

説明

準備方法

Synthetic Routes and Reaction Conditions

3-Methylpicolinic acid hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 3-methylpyridine with carbon dioxide under high pressure and temperature to form 3-methylpicolinic acid, which is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

化学反応の分析

Types of Reactions

3-Methylpicolinic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .

科学的研究の応用

Medicinal Chemistry

Antihistamines Development

3-MepicH is utilized in the synthesis of tricyclic ketone intermediates, which are crucial for developing antihistamines. The synthesis involves a multi-step process where 3-MepicH is converted into various derivatives that exhibit antihistaminic activity. For instance, U.S. Patent No. 4,731,447 outlines the conversion of 3-MepicH into intermediates that can yield effective antihistamines through cyclization reactions under Friedel-Crafts conditions .

Retinol Binding Protein 4 (RBP4) Inhibition

Recent studies have investigated the role of 3-MepicH as a starting point for designing non-retinoid RBP4 antagonists. These compounds have shown promise in reducing lipofuscin bisretinoid accumulation in mouse models, indicating potential applications in treating retinal diseases . The structural modifications derived from 3-MepicH have facilitated rapid structure-activity relationship (SAR) exploration to enhance binding affinity and metabolic stability .

Organic Synthesis

Ligand in Metal Complex Formation

3-MepicH serves as a ligand in the formation of metal complexes, which are essential in catalysis and material science. It has been used to synthesize copper complexes that are investigated for their catalytic properties in various organic reactions . The ability of 3-MepicH to coordinate with metal ions enhances the efficiency of these catalytic systems.

Synthesis of Isosteres

The compound has also been employed in synthesizing dipicolinic acid isosteres, which are studied for their potential biological activities. These isosteres can mimic natural compounds and are valuable in drug design . The substitution reactions involving 3-MepicH allow for the generation of diverse chemical entities with varying biological properties.

Material Science

Polymer Chemistry

In material science, 3-MepicH is explored for its potential use in polymer chemistry. Its functional groups can be utilized to modify polymer properties or to introduce specific functionalities into polymer matrices, enhancing their performance in various applications.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antihistamine Synthesis

The synthesis pathway described in U.S. Patent No. 4,731,447 demonstrates how 3-MepicH can be transformed into various intermediates for antihistamine development. The patent details a three-step process involving alkylation and cyclization that leads to high-purity products suitable for pharmaceutical applications.

Case Study 2: RBP4 Antagonists Development

Research published on RBP4 antagonists highlights how derivatives of 3-MepicH were designed to improve binding affinity and metabolic stability. These modifications resulted in compounds that effectively reduced lipofuscin accumulation in animal models, showcasing the therapeutic potential of these derivatives .

作用機序

The mechanism of action of 3-methylpicolinic acid hydrochloride involves its interaction with molecular targets such as zinc finger proteins. The compound binds to these proteins, altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is similar to that of picolinic acid, which also acts as an anti-infective and immunomodulator by affecting zinc transport and protein function .

類似化合物との比較

Similar Compounds

Picolinic acid: A pyridine carboxylate metabolite of tryptophan with similar biological activities.

3-Methylpyridine: A precursor in the synthesis of 3-methylpicolinic acid hydrochloride.

2-Pyridinecarboxylic acid: Another derivative of pyridine with similar chemical properties.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with zinc finger proteins and modulate their function sets it apart from other similar compounds .

生物活性

3-Methylpicolinic acid hydrochloride is a derivative of picolinic acid, a compound recognized for its diverse biological activities, particularly in the context of metal ion chelation and immunomodulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound (CAS Number: 177359-60-3) is a pyridine carboxylic acid that exhibits structural similarities to other picolinic acid derivatives. Its biological functions are primarily attributed to its ability to interact with metal ions and proteins, influencing various biochemical pathways.

1. Metal Ion Chelation

One of the key biological activities of this compound is its role as a chelating agent . It can bind to essential metal ions such as zinc, copper, and iron, which are crucial for numerous enzymatic processes. This chelation can influence metal ion homeostasis in biological systems and may have implications for conditions associated with metal ion dysregulation.

2. Interaction with Zinc Finger Proteins

Similar to picolinic acid, this compound has been shown to bind to zinc finger proteins (ZFPs) . This interaction alters the structural integrity of ZFPs, disrupting their function. ZFPs are involved in various cellular processes, including gene expression regulation and viral replication. By inhibiting ZFP function, 3-methylpicolinic acid may exhibit antiviral properties and modulate immune responses .

Antiviral Activity

Research indicates that compounds related to picolinic acid exhibit antiviral properties against enveloped viruses such as SARS-CoV-2 and influenza A virus. The mechanism involves inhibiting viral entry by targeting viral-cellular membrane fusion processes .

Case Studies

- A study demonstrated that this compound reduced the accumulation of lipofuscin bisretinoids in an Abca4 −/− mouse model, suggesting a potential role in retinal health and disease prevention .

- Another investigation highlighted its potential as an immunomodulator , showing that it could enhance immune responses when used in conjunction with cytokines like interferon-gamma .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

3-methylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZVDJRKIHGDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40527988 | |

| Record name | 3-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40527988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123811-72-3 | |

| Record name | 3-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40527988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。